molecular formula C18H19ClF3N3O3 B259537 N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

Cat. No. B259537
M. Wt: 417.8 g/mol
InChI Key: IBPGOFYLWXDMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a multistep process, and its mechanism of action is still under investigation. In

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is still under investigation. However, it has been shown to have an inhibitory effect on the this compound channel, which is involved in the regulation of various physiological processes. The this compound channel is activated by cold temperature and menthol, and its activation results in the sensation of cold and pain. The inhibition of the this compound channel by this compound may lead to the alleviation of pain and cold allodynia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the this compound channel, which is involved in the regulation of various physiological processes. The inhibition of the this compound channel by this compound may lead to the alleviation of pain and cold allodynia. Additionally, the compound has been shown to have an inhibitory effect on cancer cell proliferation, which may have potential applications in cancer treatment.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has several advantages for lab experiments. It is a highly potent and selective this compound antagonist, which makes it an ideal tool for studying the role of this compound in various physiological processes. Additionally, the compound has potential applications in the treatment of various diseases, including neuropathic pain, cold allodynia, and cancer. However, the compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still under investigation. Additionally, the compound may have some off-target effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to develop more potent and selective this compound antagonists based on the structure of this compound. Additionally, the compound may have potential applications in the development of new painkillers and cancer treatments. Further research is needed to fully explore the potential of this compound.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its inhibitory effect on the this compound channel, which is involved in the regulation of various physiological processes. The compound has potential applications in the treatment of various diseases, including neuropathic pain, cold allodynia, and cancer. Further research is needed to fully explore the potential of this compound and to develop more potent and selective this compound antagonists based on its structure.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves a multistep process that includes the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl trifluoroacetate, followed by the addition of hydrazine hydrate and subsequent reaction with 2-bromo-3,3,3-trifluoropropene. The final product is obtained by the reaction of the intermediate with 2-aminoacetophenone.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have an inhibitory effect on the transient receptor potential melastatin 8 (this compound) channel, which is involved in the regulation of various physiological processes, including pain sensation, cold sensation, and cancer cell proliferation. The compound has potential applications in the treatment of various diseases, including neuropathic pain, cold allodynia, and cancer.

properties

Molecular Formula

C18H19ClF3N3O3

Molecular Weight

417.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C18H19ClF3N3O3/c1-27-14-8-12(15(28-2)7-11(14)19)23-16(26)9-25-13-6-4-3-5-10(13)17(24-25)18(20,21)22/h7-8H,3-6,9H2,1-2H3,(H,23,26)

InChI Key

IBPGOFYLWXDMDO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.